Nylidrin hydrochloride is a synthetic organic compound belonging to the epinephrine-ephedrine group of compounds. [ [] ] It is classified as a β-adrenergic agonist, meaning it can bind to and activate β-adrenergic receptors in the body. [ [] ] In scientific research, Nylidrin hydrochloride is primarily employed as a tool to investigate:
Nylidrin hydrochloride is derived from the chemical family of beta-adrenergic agonists. It acts predominantly on beta-2 adrenergic receptors, leading to vasodilation and increased blood flow. The compound is classified under the category of vasodilators due to its pharmacological effects that facilitate the relaxation of vascular smooth muscle .
The synthesis of nylidrin hydrochloride involves several chemical reactions that typically start with the precursor compounds derived from phenolic structures. One common method includes the alkylation of a phenolic compound with an appropriate amine to form the desired beta-adrenergic agonist structure. The synthesis can be summarized as follows:
Specific parameters such as temperature, reaction time, and molar ratios can significantly influence yield and purity .
The molecular formula of nylidrin hydrochloride is with a molecular weight of approximately 335.87 g/mol. The structure features a phenolic moiety linked to a branched alkyl chain containing an amino group:
The stereochemistry of nylidrin hydrochloride is classified as mixed, with no defined stereocenters .
Nylidrin hydrochloride participates in various chemical reactions primarily related to its pharmacological activity. Key reactions include:
Nylidrin exerts its effects primarily through stimulation of beta-2 adrenergic receptors located on vascular smooth muscle cells. Upon binding to these receptors:
Nylidrin hydrochloride exhibits several notable physical and chemical properties:
These properties influence its bioavailability and therapeutic efficacy .
Nylidrin hydrochloride has been employed in various clinical applications:
Despite its applications, it is important to note that the United States Food and Drug Administration has withdrawn nylidrin from the market due to insufficient evidence supporting its effectiveness for certain indications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3